molecular formula C21H14Cl2N4O5 B4987659 1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one

1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B4987659
M. Wt: 473.3 g/mol
InChI Key: LMMCLERQOQHREU-UHFFFAOYSA-N
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Description

1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one, also known as Furamidine, is a potent and selective inhibitor of trypanosomal DNA synthesis. It has been extensively studied for its potential use in the treatment of African sleeping sickness and Chagas disease, which are caused by parasitic protozoa.

Mechanism of Action

1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one works by selectively targeting the trypanosomal DNA synthesis process, which is essential for the survival and replication of the parasites that cause African sleeping sickness and Chagas disease. It binds to the minor groove of the DNA helix and prevents the replication of the parasite's DNA, ultimately leading to its death.
Biochemical and Physiological Effects:
1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has been shown to have minimal toxicity to mammalian cells, with no significant adverse effects reported in animal studies. It does not appear to affect normal DNA synthesis or cell division processes, which suggests that it may have a high therapeutic index.

Advantages and Limitations for Lab Experiments

1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has several advantages for use in lab experiments, including its high selectivity for trypanosomal DNA synthesis and its low toxicity to mammalian cells. However, its synthesis process is complex and time-consuming, which may limit its use in large-scale studies. Additionally, its effectiveness may be limited by the development of drug resistance in the parasites over time.

Future Directions

There are several potential future directions for research on 1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one, including:
- Further optimization of its synthesis process to improve efficiency and reduce costs.
- Development of new analogs with improved selectivity and potency.
- Investigation of its potential use in combination therapy with other drugs for improved efficacy.
- Evaluation of its potential use in the treatment of other parasitic diseases, such as leishmaniasis and malaria.
- Investigation of its mechanism of action at the molecular level to identify new targets for drug development.

Synthesis Methods

1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzonitrile with nitric acid and sulfuric acid, followed by the reaction of the resulting 2,4-dichloro-5-nitrobenzonitrile with 2-chlorobenzylamine and potassium carbonate. The final step involves the reaction of the intermediate with dinitrogen pentoxide to form the desired product.

Scientific Research Applications

1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential use as a treatment for African sleeping sickness and Chagas disease. In vitro studies have shown that it is highly effective against the parasites that cause these diseases, with minimal toxicity to mammalian cells. In vivo studies in animal models have also shown promising results, with significant reductions in parasite load and improved survival rates.

properties

IUPAC Name

1,3-bis[(2-chlorophenyl)methyl]-5,6-dinitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O5/c22-15-7-3-1-5-13(15)11-24-17-9-19(26(29)30)20(27(31)32)10-18(17)25(21(24)28)12-14-6-2-4-8-16(14)23/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMCLERQOQHREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis(2-chlorobenzyl)-5,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one

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